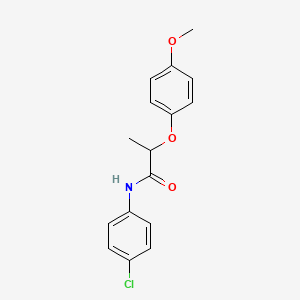
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have a wide range of biological activities, making it a valuable tool for investigating various cellular processes.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 inhibits the activation of NF-κB by binding to the inhibitor of κB kinase (IKK) complex. This prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the proliferation of smooth muscle cells and to reduce the production of matrix metalloproteinases, which are involved in tissue remodeling. N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has also been shown to protect against oxidative stress and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 is its specificity for the IKK complex and its ability to inhibit NF-κB activation. This makes it a valuable tool for investigating the role of NF-κB in various cellular processes. However, N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of research is the investigation of the role of NF-κB in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 could be used in combination with other drugs to enhance their efficacy or to reduce their toxicity.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 can be synthesized using a multi-step process, starting with the reaction of 4-bromo-2-methylacetophenone with potassium hydroxide to form 4-bromo-2-methylphenol. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of triethylamine to form the final product, N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide 11-7082 has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-8-11(16)6-7-13(9)17-15(19)12-4-3-5-14(10(12)2)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDBLDSTAUYENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)

![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)

